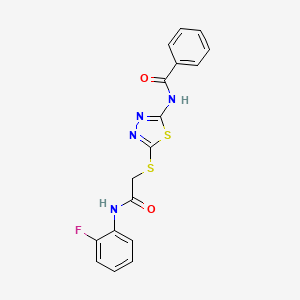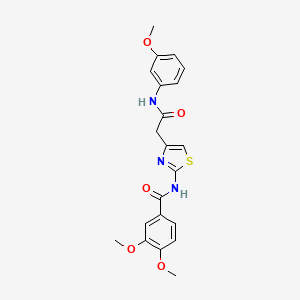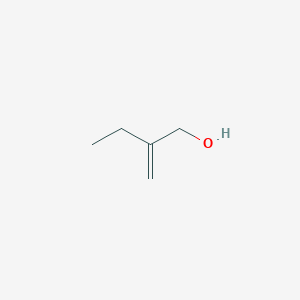![molecular formula C12H21NO3 B2909076 tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate CAS No. 2089704-37-8](/img/structure/B2909076.png)
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate” is a chemical compound with the CAS Number: 2089704-37-8 . It has a molecular weight of 227.3 . The compound is typically stored at a temperature of 4°C and is available in the form of a powder .
Molecular Structure Analysis
The InChI code for “tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate” is 1S/C12H21NO3/c1-11(2,3)16-10(14)9-12(8-13-9)4-6-15-7-5-12/h9,13H,4-8H2,1-3H3 . The InChI key is UWJPQWOKWMJMHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 227.3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure is particularly useful for creating spirocyclic compounds, which are prevalent in many bioactive molecules. The tert-butyl group provides steric bulk, which can influence the stereochemistry of subsequent reactions .
Medicinal Chemistry
In medicinal chemistry, it’s used to synthesize novel pharmaceuticals. The spirocyclic framework of this compound is a common motif in drugs that target central nervous system disorders due to its ability to mimic the three-dimensional shape of bioactive molecules .
Material Science
The unique structure of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate makes it a candidate for the development of new materials. Its rigid backbone can be incorporated into polymers to enhance their thermal stability and mechanical properties .
Catalysis
Spirocyclic compounds like this one can act as ligands in catalytic systems. They can stabilize metal centers and induce chirality, which is crucial for asymmetric synthesis—a method used to produce enantiomerically pure substances .
Agrochemistry
In agrochemistry, spirocyclic compounds are used to create pesticides and herbicides. The spirocyclic structure of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate can be tailored to interact with specific biological targets in pests, leading to more effective crop protection solutions .
Bioconjugation
This compound can be used in bioconjugation techniques where it’s attached to biomolecules to study biological processes or as a part of targeted drug delivery systems. Its reactive carboxylate group allows for the attachment to amino groups present on proteins or peptides .
Flavor and Fragrance Industry
The spirocyclic structure can be used to synthesize compounds with unique olfactory properties. In the flavor and fragrance industry, such structures are valued for their ability to impart complex scents and tastes .
Environmental Science
Lastly, tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate can be used in environmental science research. Its derivatives can be designed to act as sensors or to remove contaminants from water and soil through chemical reactions .
Eigenschaften
IUPAC Name |
tert-butyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)9-12(8-13-9)4-6-15-7-5-12/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJPQWOKWMJMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2(CCOCC2)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B2908998.png)
![methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2909000.png)
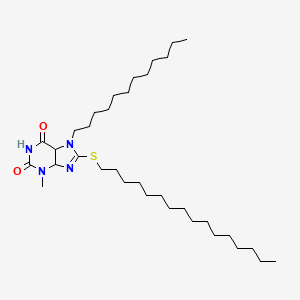
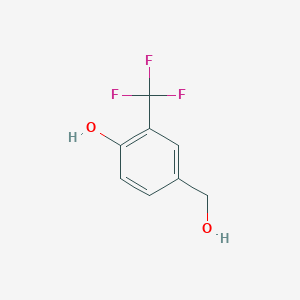
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2909003.png)
![3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2909004.png)
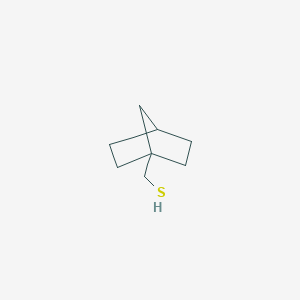
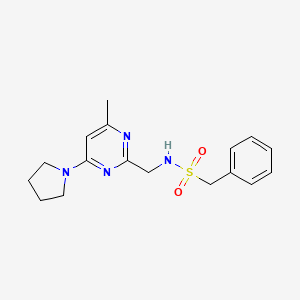
![2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909009.png)
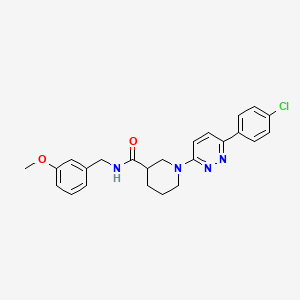
![3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2909011.png)
